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Compound of Interest

Compound Name: 7-Bromopyrido[3,2-d]pyrimidine

Cat. No.: B13012679

Get Quote

Executive Summary & Scaffold Utility
The pyrido[3,2-d]pyrimidine core represents a privileged pharmacophore, distinct from its [2,3-

d] isomer (found in drugs like Palbociclib) due to the positioning of the pyridine nitrogen. This

structural variation significantly alters the electronic landscape of the C2 and C4 positions,

modulating binding affinity in ATP-competitive kinase pockets.

The 7-bromo derivative is the "golden intermediate" for this series. The bromine atom at

position 7 (para to the pyridine nitrogen) serves as a robust handle for late-stage diversification

via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, allowing rapid library

generation without rebuilding the bicyclic core.

Retrosynthetic Analysis & Strategy
To ensure scalability and regiochemical purity, the synthesis is best approached via the Fusion

Strategy, constructing the pyrimidine ring onto a pre-functionalized pyridine scaffold.

Structural Numbering & Logic
Core: Pyrido[3,2-d]pyrimidine.[1][2][3][4]
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Fusion Bond: C4a–C8a (pyrimidine carbons) map to C2–C3 of the pyridine ring.

Target Substituent: 7-Bromo.

Precursor Mapping: This corresponds to 3-amino-5-bromopyridine-2-carboxamide.

7-Bromo-2,4-dichloro-
pyrido[3,2-d]pyrimidine

7-Bromopyrido[3,2-d]
pyrimidine-2,4(1H,3H)-dione

Chlorination
(POCl3/PCl5)3-Amino-5-bromo

picolinamide

Cyclization
(Urea/Triphosgene)3-Nitro-5-bromo

picolinonitrile

Reduction
(Fe/NH4Cl)2-Amino-5-bromopyridine

(Comm. Available)

Nitration & 
Sandmeyer CN
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Caption: Retrosynthetic disconnection showing the linear pathway from commercially available

aminopyridines to the activated bicyclic core.

Detailed Experimental Protocols
Phase 1: Precursor Assembly (The Pyridine Core)
While 3-amino-5-bromopicolinamide is commercially available, it is expensive. For scale-up

(>10g), in-house synthesis from 2-amino-5-bromopyridine is the standard industrial route.

Step 1.1: Nitration to 2-Amino-5-bromo-3-nitropyridine
Mechanism: Electrophilic aromatic substitution. The amino group directs ortho/para; the 5-

bromo blocks the para position, forcing nitration to the 3-position.

Protocol:

Dissolve 2-amino-5-bromopyridine (1.0 eq) in concentrated H₂SO₄ at 0°C.

Dropwise add HNO₃ (fuming, 1.2 eq) while maintaining temp <10°C.

Stir at 0–5°C for 1 hour, then warm to RT overnight.

Quench: Pour onto crushed ice. Neutralize with NaOH to pH 7–8.

Isolation: Filter the yellow precipitate. Recrystallize from EtOH if necessary.
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Yield Expectation: 85–95%.

Step 1.2: Conversion to 3-Amino-5-bromopicolinamide
This step involves converting the 2-amino group to a nitrile (Sandmeyer) and then

hydrolyzing/reducing. A more direct modern approach utilizes 3-bromo-5-nitropyridine-2-

carbonitrile if available, but the reduction of the nitro group in the presence of the nitrile/amide

is the critical selectivity checkpoint.

Preferred Route (Iron Reduction):

Suspend 5-bromo-3-nitropyridine-2-carboxamide (1.0 eq) in MeOH:H₂O (2:1).

Add NH₄Cl (5.0 eq) and Iron Powder (3.0 eq).

Reflux (80°C) for 2–4 hours. Monitor via TLC for disappearance of the yellow nitro

compound.

Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

Purification: The product often precipitates upon cooling or concentration.

Critical Note: Avoid catalytic hydrogenation (Pd/C, H₂), as this will debrominate the C5

position (hydrodehalogenation). Iron/NH₄Cl is chemoselective for the nitro group.

Phase 2: The Urea Fusion (Ring Closure)
This is the defining step that constructs the pyrimidine ring. The "Urea Fusion" is preferred over

phosgene for safety and operational simplicity, despite requiring high temperatures.

Protocol: Synthesis of 7-Bromopyrido[3,2-d]pyrimidine-
2,4(1H,3H)-dione

Reactants: Mix 3-amino-5-bromopicolinamide (10 g, 46 mmol) with Urea (14 g, 230 mmol,

5.0 eq).

Fusion: Heat the solid mixture in an open flask (to allow NH₃ escape) to 170–180°C.
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Observation: The mixture will melt into a clear liquid, then resolidify as the higher-melting

product forms. Evolution of ammonia gas will be vigorous.

Duration: Maintain temperature for 2–3 hours until solidification is complete.

Workup (Self-Validating Step):

Cool to ~100°C. Add hot water (100 mL) and stir to break up the cake.

Add 2N NaOH until the solid dissolves (formation of the soluble sodium salt of the dione).

Filter to remove insoluble impurities.

Acidification: Slowly add acetic acid or 2N HCl to the filtrate until pH ~5.

Validation: A thick white/off-white precipitate must form. If no precipitate forms, the

cyclization failed or the pH is incorrect.

Isolation: Filter, wash with water and cold ethanol. Dry in vacuo.[5][6]

Yield: 70–85%.[7]

Characterization: ¹H NMR (DMSO-d₆) typically shows two broad singlets for NH (11.0–

12.0 ppm) and aromatic signals for the pyridine protons.

Phase 3: Activation (Chlorination)
To render the scaffold reactive for drug discovery (SNAr reactions), the dione is converted to

the dichloro-derivative.

Protocol: 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
Reagents: Suspend the dione (1.0 eq) in POCl₃ (10–15 vol). Add PCl₅ (2.0 eq) to accelerate

the reaction.

Catalyst: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) or a catalytic amount of DMF.

Note: The [3,2-d] system is less electron-rich than the [2,3-d] isomer; base catalysis helps

overcome the energy barrier.
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Reflux: Heat to 110°C for 4–16 hours. The suspension should clear to a solution.

Quench (Hazardous):

Remove excess POCl₃ via rotary evaporation.

Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temp <10°C

to prevent hydrolysis of the reactive chlorides.

Extract immediately with DCM or EtOAc.

Stability: The product is moisture-sensitive. Store under argon at -20°C.

Quantitative Data Summary
Parameter

Phase 1
(Precursor)

Phase 2
(Cyclization)

Phase 3
(Activation)

Key Reagent Fe / NH₄Cl Urea (Fusion) POCl₃ / PCl₅

Temperature 80°C (Reflux) 170–180°C (Melt) 110°C (Reflux)

Time 2–4 Hours 2–3 Hours 4–16 Hours

Typical Yield 90–95% 70–85% 50–65%

Purification Filtration (Celite)
Acid/Base

Precipitation
Flash Column / Cryst.

Critical Risk
Debromination (avoid

H₂)
Incomplete cyclization Hydrolysis of chlorides

Pathway Visualization
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7-Bromo-2,4-dichloro-
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Click to download full resolution via product page

Caption: Step-by-step workflow from the picolinamide precursor to the activated dichloro-

scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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